molecular formula C12H14BrNO2 B3227137 Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 1260644-50-5

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B3227137
CAS No.: 1260644-50-5
M. Wt: 284.15
InChI Key: YFUPIRKWBYJEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (CAS 1260644-50-5) is a high-value chemical building block specifically designed for medicinal chemistry and drug discovery research. This compound features the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active molecules . The bromo substituent at the 6-position makes this derivative a particularly versatile intermediate for further synthetic elaboration, primarily via metal-catalyzed cross-coupling reactions, enabling the construction of more complex chemical libraries for biological screening. The THIQ core is of significant research interest as it is found in compounds with diverse pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and antiviral properties . Furthermore, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been identified as inhibitors of bacterial enzymes like New Delhi metallo-β-lactamase (NDM-1), presenting a potential strategy for addressing antibiotic resistance . The ethyl carboxylate group in this molecule offers a handle for further functionalization, such as hydrolysis to the acid or amidation, allowing researchers to fine-tune the properties of their target molecules. This product is offered with a purity of 95% and above and is supplied for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human use. Researchers can access various packaging sizes to meet their specific project needs.

Properties

IUPAC Name

ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-10-4-3-9(13)7-8(10)5-6-14-11/h3-4,7,11,14H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUPIRKWBYJEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a solvent like acetic acid to yield 6-bromo-1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can yield a de-brominated tetrahydroisoquinoline .

Scientific Research Applications

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
Ethyl 6-Bromo-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate 1020576-70-8 280.12 Br (C6), COOEt (C1) CNS targeting, antimicrobial intermediates
Ethyl 6-Fluoro-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride 1822454-85-2 259.71 F (C6), COOEt (C1) High metabolic stability, liquid formulation
6-Bromo-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid 1260637-82-8 258.10 Br (C6), COOH (C1) Ionic interactions, synthetic intermediate
Ethyl 6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylate Hydrochloride 128073-50-7 257.71 OH (C6), COOEt (C1) Enhanced solubility, extracellular targets
Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate - 293.34 OMe (C6, C7), Me (C1), COOEt Conformationally restricted, aromatic stacking

Biological Activity

Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (EBTH) is a derivative of isoquinoline, a class of compounds known for their diverse biological activities. The compound features a bromine substitution at the 6-position of the tetrahydroisoquinoline ring and an ethyl carboxylate group at the 1-position. This structural configuration suggests potential interactions with various biological targets, including receptors and enzymes.

  • Molecular Formula : C12H15BrNO2
  • Molecular Weight : 320.61 g/mol
  • Solubility : Enhanced by its hydrochloride salt form, which increases stability and solubility in aqueous environments.

While specific mechanisms of action for EBTH are not extensively documented, its structural features indicate potential interactions with neurotransmitter systems, particularly those involving dopamine. Similar compounds in the tetrahydroisoquinoline family have shown neuroprotective properties and inhibition of dopamine reuptake.

Antimicrobial and Anticancer Potential

The isoquinoline core is prevalent in many biologically active compounds. Research indicates that derivatives can exhibit:

  • Antimicrobial Activity : Compounds similar to EBTH have been reported to inhibit bacterial enzymes like New Delhi metallo-β-lactamase (NDM-1), which is crucial in combating antibiotic resistance .
  • Anticancer Properties : Some tetrahydroisoquinoline derivatives have been explored for their potential to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activities of EBTH:

StudyCompoundFindings
Fülöp et al. (2023)6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineDemonstrated in vitro inhibition of NDM-1 activity; suggested potential for developing new antibiotics .
Wu et al. (2023)Tetrahydroisoquinoline carboxylic acidsDeveloped methods for synthesizing enantiomers with significant biological activity; highlighted importance in drug development .
Pendergrass et al. (2024)Various tetrahydroisoquinolinesExplored the structure-activity relationship; indicated that modifications could enhance biological efficacy against specific targets .

Synthesis and Industrial Applications

The synthesis of EBTH typically involves:

  • Bromination : Introduction of bromine at the 6-position.
  • Esterification : Reaction with ethyl chloroformate under basic conditions to form the ethyl ester .

Industrial applications include:

  • Medicinal Chemistry : Serving as a building block for novel pharmaceuticals targeting various diseases.
  • Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules and natural products.

Q & A

What are the key synthetic strategies for Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how can reaction conditions be optimized to enhance yield?

Methodological Answer:
The synthesis typically involves bromination of a tetrahydroisoquinoline precursor. For example, tert-butyl analogs (e.g., tert-butyl 6-bromo derivatives) are synthesized via palladium-catalyzed cross-coupling or direct electrophilic substitution . Optimization includes:

  • Reagent selection: Use of N-bromosuccinimide (NBS) or Br₂ in controlled stoichiometry to minimize polybromination.
  • Solvent and temperature: Polar aprotic solvents (e.g., DMF) at 0–25°C improve regioselectivity .
  • Catalyst screening: Pd(PPh₃)₄ or CuBr₂ enhances efficiency in coupling reactions .
    Yield improvements (>60%) are achieved by iterative purification (e.g., column chromatography) and monitoring intermediates via TLC/LC-MS .

How can X-ray crystallography resolve challenges in determining the puckered conformation of the tetrahydroisoquinoline ring?

Methodological Answer:
The nonplanar tetrahydroisoquinoline ring requires precise analysis using:

  • SHELX software: SHELXL refines displacement parameters and pseudorotation amplitudes via least-squares minimization .
  • Puckering coordinates: Apply Cremer-Pople parameters (θ, φ) to quantify ring distortion, as defined for six-membered rings .
  • ORTEP-III visualization: Generate thermal ellipsoid plots to highlight anisotropic displacement, aiding in distinguishing static disorder from dynamic motion .
    For example, crystallographic data may show a half-chair conformation, with C6-Br substituent influencing ring planarity .

How should researchers interpret conflicting NMR data (e.g., unexpected coupling patterns) in this compound?

Methodological Answer:
Complex splitting arises from vicinal coupling (³JHH) and bromine’s quadrupolar relaxation. Strategies include:

  • 2D NMR: Use HSQC to assign proton-carbon correlations and NOESY to confirm spatial proximity of H1/H3 protons .
  • Solvent effects: Compare spectra in CDCl₃ vs. DMSO-d₆ to identify exchange broadening from H-bonding at the ester carbonyl .
  • Computational validation: Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to resolve ambiguities .

What experimental approaches are recommended to study the structure-activity relationship (SAR) of bromo-substituted tetrahydroisoquinolines?

Methodological Answer:
Systematic SAR studies involve:

  • Analog synthesis: Replace Br with Cl, F, or methyl groups to assess electronic/steric effects .
  • Biological assays: Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against S. aureus, E. coli) with dose-response curves .
  • Molecular docking: Map Br’s role in receptor binding (e.g., kinase inhibition) using AutoDock Vina and PDB structures (e.g., 4LOM) .
    Data from tert-butyl analogs suggest Br enhances lipophilicity (logP ↑0.5) and receptor affinity .

How can discrepancies between experimental and computational spectral data be resolved?

Methodological Answer:
Discrepancies often stem from solvation or conformational flexibility. Mitigation strategies:

  • Implicit/explicit solvation models: Recalculate NMR shifts with COSMO-RS or MD simulations to account for solvent interactions .
  • Conformational averaging: Use Boltzmann weighting of low-energy conformers (e.g., via Gaussian’s conformational search) .
  • Crystallographic validation: Compare DFT-optimized geometries with X-ray structures to identify errors in computational models .

What strategies control regioselectivity during bromination to avoid undesired di- or polybrominated byproducts?

Methodological Answer:
Regioselectivity is controlled via:

  • Directing groups: Introduce electron-withdrawing groups (e.g., ester at C1) to deactivate specific positions .
  • Lewis acid catalysis: Use FeCl₃ or AlCl₃ to polarize Br₂ and favor electrophilic attack at C6 .
  • Low-temperature kinetics: Slow addition of Br₂ at −10°C suppresses overbromination .
    HPLC-MS monitoring identifies early-stage byproducts for iterative optimization .

How can DFT calculations predict the stereochemical outcome of reactions involving this compound?

Methodological Answer:

  • Transition state modeling: Use QM/MM (e.g., ONIOM) to map energy barriers for epimerization at C1 .
  • NBO analysis: Evaluate hyperconjugative interactions (e.g., n→σ* C-Br) stabilizing specific conformers .
  • Vibrational frequency matching: Compare computed IR peaks (e.g., C=O stretch at ~1740 cm⁻¹) with experimental data .

What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage: Under inert gas (Ar/N₂) at −20°C in amber vials to prevent ester hydrolysis .
  • Stability monitoring: Periodic ¹H NMR (D₂O shake) detects hydrolyzed carboxylic acid byproduct .
  • Handling: Use anhydrous solvents (e.g., THF over EtOH) during synthesis to avoid Br⁻ elimination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.